sodium;6,11-dioxo-2H-naphtho[2,3-e]benzotriazole-4-sulfonate
Description
Sodium 6,11-dioxo-2H-naphtho[2,3-e]benzotriazole-4-sulfonate is a polycyclic heteroaromatic compound featuring a fused naphthoquinone core integrated with a benzotriazole moiety and a sulfonate group. The sodium counterion enhances water solubility, making it suitable for applications in pharmaceuticals, dyes, or surfactants. Its structure combines redox-active quinone groups (6,11-dioxo) with a sulfonate (-SO₃⁻) substituent, which modulates electronic properties and solubility .
Properties
CAS No. |
70321-84-5 |
|---|---|
Molecular Formula |
C14H6N3NaO5S |
Molecular Weight |
351.27 g/mol |
IUPAC Name |
sodium;6,11-dioxo-2H-naphtho[2,3-e]benzotriazole-4-sulfonate |
InChI |
InChI=1S/C14H7N3O5S.Na/c18-13-6-3-1-2-4-7(6)14(19)10-8(13)5-9(23(20,21)22)11-12(10)16-17-15-11;/h1-5H,(H,15,16,17)(H,20,21,22);/q;+1/p-1 |
InChI Key |
HVQDGOPDEZCEOF-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=NNN=C4C(=C3)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;6,11-dioxo-2H-naphtho[2,3-e]benzotriazole-4-sulfonate typically involves multi-step organic reactions. One common method involves the reaction of naphthoquinone with benzotriazole under specific conditions to form the core structure. The sulfonation of the resulting compound is then carried out using sulfuric acid or other sulfonating agents to introduce the sulfonate group. The final step involves neutralizing the sulfonated product with sodium hydroxide to obtain the sodium salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time. The final product is purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Sodium;6,11-dioxo-2H-naphtho[2,3-e]benzotriazole-4-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Sodium;6,11-dioxo-2H-naphtho[2,3-e]benzotriazole-4-sulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium;6,11-dioxo-2H-naphtho[2,3-e]benzotriazole-4-sulfonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or as a modulator of biochemical pathways. Its effects are mediated through binding to active sites or altering the conformation of target proteins, leading to changes in their activity.
Comparison with Similar Compounds
Thieno[2,3-e][1,2,3]Triazolo[1,5-a]Pyrimidines
Structural Differences :
- Replace the naphthoquinone-benzotriazole system with a thiophene-triazolopyrimidine scaffold.
- Lack sulfonate groups, reducing water solubility compared to the target compound.
Pyrazolo[4,3-e][1,2,4]Triazolo[1,5-c]Pyrimidines
Structural Differences :
Physicochemical Properties :
Sulfonated Aromatic Compounds (e.g., Phenylbenzimidazolesulfonic Acid)
Functional Similarities :
Structural Contrasts :
- PBSA lacks fused heterocyclic systems, reducing complexity compared to the target compound.
Key Data Tables
Table 1: Structural and Functional Comparison
Discussion of Research Findings
- Solubility and Bioavailability: The sulfonate group in the target compound confers superior aqueous solubility compared to non-sulfonated heterocycles like thienotriazolopyrimidines .
- Electronic Properties: The 6,11-dioxo groups may enable redox activity, analogous to naphthoquinones in , which undergo bromination in acidic media .
Biological Activity
Sodium; 6,11-dioxo-2H-naphtho[2,3-e]benzotriazole-4-sulfonate is a synthetic compound that belongs to the benzotriazole family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
| Property | Value |
|---|---|
| CAS Number | 6415467 |
| Molecular Formula | C14H7N3O5S |
| Molecular Weight | 305.28 g/mol |
| IUPAC Name | Sodium; 6,11-dioxo-2H-naphtho[2,3-e]benzotriazole-4-sulfonate |
The biological activity of sodium; 6,11-dioxo-2H-naphtho[2,3-e]benzotriazole-4-sulfonate is primarily attributed to its interaction with various biological targets:
- Antimicrobial Activity : Studies have shown that compounds in the benzotriazole class exhibit significant antibacterial and antifungal properties. For instance, derivatives have been tested against strains such as Escherichia coli and Candida albicans, demonstrating moderate to potent activity depending on structural modifications .
- Antiviral Properties : Recent research indicates that benzotriazole derivatives can inhibit viral replication. For example, specific compounds have shown selective activity against viruses like Coxsackievirus B5 (CVB5) and Respiratory Syncytial Virus (RSV), with effective concentrations (EC50) ranging from 6 to 52 µM .
- Antiparasitic Effects : Some derivatives have demonstrated growth inhibitory effects against protozoan parasites such as Trypanosoma cruzi, with significant reductions in parasite viability observed at various concentrations .
Case Studies
-
Antimicrobial Activity Evaluation :
- A series of benzotriazole derivatives were synthesized and tested for their antimicrobial properties. Results indicated that compounds with bulky hydrophobic groups exhibited enhanced antibacterial activity against Bacillus subtilis and Pseudomonas fluorescens. The most effective compound showed a minimum inhibitory concentration (MIC) of 12.5 µg/ml against Candida albicans .
-
Antiviral Screening :
- In a study assessing the antiviral potential of various benzotriazoles, sodium; 6,11-dioxo-2H-naphtho[2,3-e]benzotriazole-4-sulfonate was evaluated for its protective effects against CVB5 infection in vitro. The compound demonstrated significant cell protection when cells were pre-treated prior to viral exposure .
- Antiparasitic Activity Against Trypanosoma cruzi :
Summary of Biological Activities
The table below summarizes the biological activities associated with sodium; 6,11-dioxo-2H-naphtho[2,3-e]benzotriazole-4-sulfonate:
| Biological Activity | Target Organism/Condition | Observed Effect |
|---|---|---|
| Antibacterial | Escherichia coli, Bacillus subtilis | Moderate to potent inhibition |
| Antifungal | Candida albicans | MIC values ranging from 12.5 to 25 µg/ml |
| Antiviral | Coxsackievirus B5 | EC50 values between 6 and 52 µM |
| Antiparasitic | Trypanosoma cruzi | Growth inhibition >64% at optimal doses |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
